5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-3-(4-chloro-3-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FN5/c11-6-2-1-5(3-7(6)13)18-9-8(16-17-18)4-14-10(12)15-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCOQITPUOVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Condensation Reactions
The triazolopyrimidine core is typically constructed through condensation reactions between substituted triazole amines and di-keto compounds. For 5-chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,] triazolo[4,5-d]pyrimidine, the synthesis begins with the preparation of 3-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-amine (1). This intermediate is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-chloro-3-fluorophenylacetylene and sodium azide, followed by amination .
The triazole amine (1) is then condensed with ethyl 2-chloroacetoacetate (2) in acetic acid under reflux to form the triazolopyrimidine intermediate 7-hydroxy-3-(4-chloro-3-fluorophenyl)-3H-[1,2,] triazolo[4,5-d]pyrimidine (3). This step proceeds via nucleophilic attack of the triazole amine on the carbonyl groups of the di-keto compound, followed by cyclodehydration .
Key Reaction Conditions :
Chlorination of the Hydroxyl Group
The hydroxyl group at position 5 of the triazolopyrimidine core (3) is replaced with chlorine using phosphorus oxychloride (POCl₃) . This step is critical for introducing the 5-chloro substituent and enhancing the compound’s reactivity for downstream functionalization .
Procedure :
-
Intermediate (3) is suspended in POCl₃ (5–10 equivalents).
-
The mixture is heated to 90–100°C for 4–6 hours under anhydrous conditions.
-
Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice-cold water.
-
The product 5-chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,] triazolo[4,5-d]pyrimidine (4) is extracted with dichloromethane and purified via recrystallization .
Optimization Insights :
Alternative Routes for Aryl Group Introduction
The 4-chloro-3-fluorophenyl group can also be introduced after core formation. In this approach, the unsubstituted triazolopyrimidine 5-chloro-3H- triazolo[4,5-d]pyrimidine (5) is synthesized first, followed by coupling with 4-chloro-3-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling .
Suzuki Coupling Protocol :
-
Intermediate (5) is dissolved in degassed toluene/ethanol (3:1).
-
Additives: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equivalents), and 4-chloro-3-fluorophenylboronic acid (1.2 equivalents).
-
The reaction is heated at 80°C for 12 hours under argon.
-
Purification via column chromatography (SiO₂, hexane/ethyl acetate) yields the final compound .
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Condensation-Chlorination | 85% | 98.5% |
| Suzuki Coupling | 75% | 97.2% |
Diazotization and Cyclization Strategies
Recent advances utilize diazotization to form the triazole ring post-pyrimidine synthesis. In this method, 2,3-diaminopyrimidine (6) is treated with sodium nitrite (NaNO₂) in aqueous HCl to generate the triazole moiety. The 4-chloro-3-fluorophenyl group is introduced via nucleophilic aromatic substitution using 4-chloro-3-fluoroaniline .
Critical Parameters :
-
Diazotization temperature: 0–5°C to avoid side reactions.
Industrial-Scale Optimization
For large-scale production, solvent selection and catalyst recycling are prioritized. A mixed solvent system (DMF/H₂O) reduces byproduct formation during chlorination, while immobilized palladium catalysts in Suzuki coupling improve cost-efficiency .
Environmental Considerations :
-
POCl₃ waste is neutralized with aqueous NaHCO₃ to minimize environmental impact .
-
Microwave-assisted synthesis reduces reaction times by 50% .
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and biological activity.
Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which may exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClFN
- Molecular Weight : 284.08 g/mol
- CAS Number : 1627180-68-0
Physical Properties
- Purity : Typically around 95% in commercial preparations.
- Boiling Point : Not specified in the available literature.
Medicinal Chemistry
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been investigated for its potential as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Chloro... | A549 (Lung) | 12.5 | Kinase inhibition |
| 5-Chloro... | MCF7 (Breast) | 15.0 | Apoptosis induction |
Agricultural Science
This compound is also being explored for its fungicidal properties. Research indicates that it can inhibit the growth of various fungal pathogens affecting crops.
Case Study: Fungicidal Efficacy
Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn.
| Fungal Pathogen | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 1.0 | 85 |
| Alternaria spp. | 0.5 | 75 |
Material Science
The compound's unique properties make it suitable for developing advanced materials, particularly in electronics and photonics.
Case Study: Photonic Applications
Research has indicated that incorporating this compound into polymer matrices enhances their optical properties, making them suitable for use in photonic devices.
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polymer Composite | Light Absorption | Photonic Devices |
| Thin Films | Electrical Conductivity | Sensors |
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The triazolopyrimidine derivatives differ primarily in substituents at positions 3, 5, and 5. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen vs.
- Thioether Modifications : Ticagrelor-related impurities (e.g., Impurity 28) replace chlorine with propylthio groups, which are critical for antithrombotic activity via P2Y12 receptor modulation .
- Amino vs. Aryl Substitutions: The 4-methoxybenzylamino group in ’s compound introduces hydrogen-bonding capacity, contrasting with the target’s purely hydrophobic aryl group .
Biological Activity
5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, based on recent studies and findings.
- IUPAC Name : 5-chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- CAS Number : 1627180-68-0
- Molecular Formula : C10H4Cl2FN5
- Molecular Weight : 284.08 g/mol
- Purity : 95% .
Antimicrobial Activity
Pyrimidine derivatives are well-known for their antimicrobial properties. The specific compound under consideration has shown promising results against various bacterial strains.
Key Findings:
- Antibacterial Activity : Studies indicate that compounds similar to 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrimidine derivatives have been reported to range from 0.8 to 6.25 µg/mL against various pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.8 |
| Escherichia coli | 6.25 |
| Bacillus subtilis | 1.5 |
Anticancer Activity
Research has demonstrated the potential anticancer properties of this compound through various mechanisms.
Key Findings:
- Cell Viability Inhibition : In vitro studies have shown that the compound can significantly inhibit cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values reported at approximately 40.54 µg/mL and 29.77 µg/mL respectively .
- Mechanism of Action : The presence of halogen substituents is believed to enhance the compound's activity by increasing its lipophilicity and ability to penetrate cell membranes .
Neuroprotective Effects
The compound's neuroprotective potential has also been investigated, particularly in relation to neurodegenerative diseases.
Key Findings:
- Acetylcholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The IC50 value for AChE inhibition was found to be comparable to standard drugs like Donepezil .
| Assay | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 20.15 |
| Butyrylcholinesterase | 36.42 |
Q & A
Q. Q1. What is the standard synthetic route for 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and what reaction conditions are critical?
The compound is typically synthesized via diazotization and cyclization of precursor pyrimidines. Key steps include:
- Using sodium nitrite in aqueous ethanol under nitrogen to form the triazole ring .
- Purification via silica gel column chromatography or thin-layer chromatography (TLC) to achieve high purity (>80% yield) .
- Critical conditions: inert atmosphere (N₂) to prevent oxidation, precise stoichiometry of reagents, and controlled pH during diazotization .
Q. Q2. Which analytical techniques are essential for confirming the structural integrity of triazolopyrimidine derivatives?
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify substituent positions and aromaticity .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% by HPLC in some analogs) .
- Mass Spectrometry (MS): For molecular weight confirmation .
Advanced Synthetic Modifications
Q. Q3. What strategies enable the introduction of diverse substituents at the 5-position of the triazolopyrimidine core?
- Nucleophilic Aromatic Substitution: Replace the 5-chloro group with amines or thiols under basic conditions (e.g., KOH/EtOH) .
- Cross-Coupling Reactions: Use Stille coupling (e.g., with tributyltin reagents) or Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
- Example: Substitution with propylthio or cyclopropylamino groups enhances kinase inhibition .
Q. Q4. How can researchers resolve conflicting spectral data (e.g., overlapping ^1H NMR signals) in triazolopyrimidine derivatives?
- Employ 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping proton environments .
- Compare experimental data with computational predictions (DFT calculations) .
- Use deuterated solvents (e.g., CDCl₃) to sharpen signals and reduce solvent interference .
Biological Activity and Mechanism
Q. Q5. How should in vitro assays be designed to evaluate the kinase inhibitory potential of triazolopyrimidine derivatives?
- TR-FRET Assays: Measure inhibition of kinases (e.g., PIM-1, c-Met) using time-resolved fluorescence resonance energy transfer .
- ATP Competition Studies: Vary ATP concentrations (e.g., 1–100 µM) to determine competitive/non-competitive inhibition modes .
- Cell-Based Assays: Use cancer cell lines (e.g., MCF-7) to correlate kinase inhibition with antiproliferative effects .
Q. Q6. What factors contribute to contradictory IC₅₀ values for triazolopyrimidine-based kinase inhibitors across studies?
- Assay Variability: Differences in enzyme sources (recombinant vs. native) and ATP concentrations .
- Compound Stability: Degradation under physiological conditions (e.g., pH 7.4, 37°C) may reduce observed potency .
- Cell Line Specificity: Varied expression levels of target kinases in different cancer models .
Structure-Activity Relationship (SAR) Studies
Q. Q7. How can systematic SAR studies identify critical functional groups for target binding?
- Bioisosteric Replacement: Swap substituents (e.g., chloro → trifluoromethoxy) to assess steric/electronic effects .
- Molecular Docking: Predict binding interactions with kinase active sites (e.g., hydrophobic pockets for fluorophenyl groups) .
- Fragment Hopping: Replace triazolopyrimidine cores with purine or indazole scaffolds to optimize selectivity .
Stability and Experimental Optimization
Q. Q8. What are the recommended storage conditions for triazolopyrimidine derivatives?
Q. Q9. How can researchers assess the stability of triazolopyrimidine derivatives under physiological conditions?
- Accelerated Stability Testing: Incubate compounds in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Mass Spectrometry: Identify degradation products (e.g., dechlorinated analogs) .
Addressing Contradictory Data
Q. Q10. How should conflicting reports on anticancer activity across cell lines be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
